Vildagliptin-Carbonsäure-Metabolit-Trifluoracetat

Übersicht

Beschreibung

Vildagliptin carboxylic acid metabolite (trifluoroacetate salt) is a major metabolite of vildagliptin, a dipeptidyl peptidase 4 (DPP-4) inhibitor used in the treatment of type 2 diabetes mellitus . This compound is formed through the hydrolysis of the cyano group on vildagliptin . It is known for its high purity (≥95%) and is used primarily in research settings .

Wissenschaftliche Forschungsanwendungen

Vildagliptin-Carbonsäure-Metabolit wird hauptsächlich in der wissenschaftlichen Forschung verwendet, um den Metabolismus und die Pharmakokinetik von Vildagliptin zu untersuchen . Es wird auch bei der Entwicklung analytischer Methoden zur Detektion und Quantifizierung von Vildagliptin und seinen Metaboliten in biologischen Proben verwendet . Darüber hinaus wird die Verbindung in Studien verwendet, die die Auswirkungen von DPP-4-Inhibitoren auf den Glukosestoffwechsel und die Insulinsekretion untersuchen .

5. Wirkmechanismus

Der Wirkmechanismus von Vildagliptin-Carbonsäure-Metabolit beinhaltet seine Wechselwirkung mit DPP-4, einem Enzym, das Inkretinhormone abbaut . Durch die Hemmung von DPP-4 erhöht die Verbindung die Spiegel aktiver Inkretinhormone, was wiederum die Insulinsekretion verstärkt und die Glukagonfreisetzung verringert . Dies trägt dazu bei, den Blutzuckerspiegel bei Personen mit Typ-2-Diabetes mellitus zu regulieren .

Wirkmechanismus

Target of Action

Vildagliptin Carboxy Acid Metabolite Trifluoroacetate, also known as (2S)-1-[2-[(3-Hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid, primarily targets the dipeptidyl peptidase-4 (DPP-4) enzyme . DPP-4 is a transmembrane cell surface aminopeptidase, widely expressed in liver, kidney, lung, intestine and other tissues . It plays a crucial role in the regulation of blood glucose levels .

Mode of Action

Vildagliptin selectively inhibits the DPP-4 enzyme, preventing the degradation of glucagon-like peptide 1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) . These are incretin hormones that promote insulin secretion and regulate blood glucose levels . By inhibiting DPP-4, vildagliptin elevates the levels of GLP-1 and GIP, resulting in improved glycemic control .

Biochemical Pathways

The primary metabolic pathway for vildagliptin is hydrolysis at the cyano moiety to form a carboxylic acid metabolite, LAY151 . This hydrolysis is catalyzed by DPPs, including DPP-4 . The elevated levels of GLP-1 and GIP due to DPP-4 inhibition enhance insulin secretion and regulate blood glucose levels .

Pharmacokinetics

Vildagliptin is rapidly and well absorbed with an absolute bioavailability of 85% . It is minimally bound to plasma proteins (9.3%) and distributes extensively into extravascular spaces . Renal clearance of vildagliptin accounts for 33% of the total body clearance . Vildagliptin is mainly metabolized into the carboxylic acid metabolite M20.7 through cyanide hydrolysis . The urine recovery rates of the parent drug and M20.7 were 23% and 50%, respectively .

Result of Action

The inhibition of DPP-4 by vildagliptin leads to increased levels of GLP-1 and GIP, resulting in improved glycemic control . This results in improved beta-cell function and regulation of blood glucose .

Action Environment

Renal impairment can lead to increased plasma exposure to vildagliptin and its major metabolite, M20.7 . In patients with severe renal impairment, vildagliptin showed increased plasma levels by 45.8%, and M20.7 by 7.51 times . The accumulation of uremic toxins in chronic renal failure (CRF) patients inhibits organic anion transporter 3 (OAT3) activity and blocks renal excretion of M20.7 . Vildagliptin, with high permeability, shows a slight increase in plasma exposure due to reduced glomerular filtration .

Biochemische Analyse

Biochemical Properties

Vildagliptin Carboxy Acid Metabolite Trifluoroacetate interacts with the DPP-4 enzyme, contributing to its hydrolysis . It has an IC50 value of 477 µM for DPP-4 in human Caco-2 cells .

Cellular Effects

The effects of Vildagliptin Carboxy Acid Metabolite Trifluoroacetate on cells are largely related to its role as a metabolite of vildagliptin, a DPP-4 inhibitor. DPP-4 is a transmembrane cell surface aminopeptidase, widely expressed in liver, kidney, lung, intestine, and other tissues, as well as capillary endothelial cells and subsets of T lymphocytes . By inhibiting DPP-4, vildagliptin prevents the degradation of glucagon-like peptide 1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are incretin hormones that promote insulin secretion and regulate blood glucose levels .

Molecular Mechanism

The molecular mechanism of Vildagliptin Carboxy Acid Metabolite Trifluoroacetate involves its interaction with the DPP-4 enzyme. It is a substrate for DPP-4 and contributes to the hydrolysis of vildagliptin . This interaction with DPP-4 plays a key role in the regulation of insulin release and blood glucose levels .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Vildagliptin Carboxy Acid Metabolite Trifluoroacetate can change over time. For instance, in a study involving 5/6 nephrectomized rats, vildagliptin showed increased plasma levels by 45.8%, and Vildagliptin Carboxy Acid Metabolite Trifluoroacetate by 7.51 times .

Metabolic Pathways

Vildagliptin Carboxy Acid Metabolite Trifluoroacetate is involved in the metabolic pathway of vildagliptin. It is formed from the hydrolysis of the cyano group on vildagliptin, a process catalyzed by DPP-4 .

Transport and Distribution

It is known that it is a substrate for the organic anion transporter 3 (OAT3) .

Vorbereitungsmethoden

Analyse Chemischer Reaktionen

Vildagliptin-Carbonsäure-Metabolit unterliegt verschiedenen Arten von chemischen Reaktionen:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung verschiedener oxidierter Produkte führt.

Reduktion: Reduktionsreaktionen können die Carbonsäuregruppe in eine Alkoholgruppe umwandeln.

Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, insbesondere an der Carbonsäuregruppe, wobei Ester oder Amide gebildet werden.

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Nucleophile für Substitutionsreaktionen . Die Hauptprodukte, die gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab.

Vergleich Mit ähnlichen Verbindungen

Vildagliptin-Carbonsäure-Metabolit ist im Vergleich zu anderen DPP-4-Inhibitoren aufgrund seiner spezifischen Struktur und seines Stoffwechselwegs einzigartig . Ähnliche Verbindungen umfassen:

Sitagliptin: Ein weiterer DPP-4-Inhibitor, der zur Behandlung von Typ-2-Diabetes mellitus eingesetzt wird.

Saxagliptin: Ein DPP-4-Inhibitor mit einer anderen chemischen Struktur, aber ähnlichem Wirkmechanismus.

Linagliptin: Ein DPP-4-Inhibitor, der nicht umfassend metabolisiert wird und unverändert im Urin ausgeschieden wird.

Die Einzigartigkeit von Vildagliptin-Carbonsäure-Metabolit liegt in seiner spezifischen Bildung durch die Hydrolyse von Vildagliptin und seiner besonderen Wechselwirkung mit DPP-4 .

Eigenschaften

IUPAC Name |

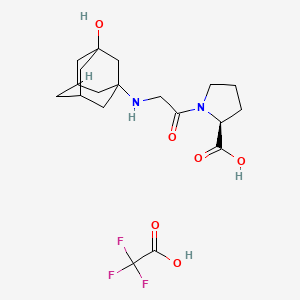

(2S)-1-[2-[(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O4.C2HF3O2/c20-14(19-3-1-2-13(19)15(21)22)9-18-16-5-11-4-12(6-16)8-17(23,7-11)10-16;3-2(4,5)1(6)7/h11-13,18,23H,1-10H2,(H,21,22);(H,6,7)/t11?,12?,13-,16?,17?;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYSYESQESYWANO-CSDSSYKASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)CNC23CC4CC(C2)CC(C4)(C3)O)C(=O)O.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)CNC23CC4CC(C2)CC(C4)(C3)O)C(=O)O.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27F3N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

565453-41-0 | |

| Record name | L-Proline, N-(3-hydroxytricyclo[3.3.1.13,7]dec-1-yl)glycyl-, mono(trifluoroacetate) (salt) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=565453-41-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-(4-methoxyanilino)prop-2-enenitrile](/img/structure/B1657309.png)

![N-[(Z)-3-[(2E)-2-[(4,5-dibromofuran-2-yl)methylidene]hydrazinyl]-3-oxo-1-phenylprop-1-en-2-yl]benzamide](/img/structure/B1657312.png)

![2-(dimethylamino)ethyl 3-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate;hydrochloride](/img/structure/B1657313.png)

![N-[(Z)-(2,4-dimethoxyphenyl)methylideneamino]-6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-amine](/img/structure/B1657314.png)

![2-[(5-Anilino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-phenothiazin-10-ylethanone](/img/structure/B1657316.png)

![N-[(E)-[(E)-3-(furan-2-yl)prop-2-enylidene]amino]quinolin-8-amine](/img/structure/B1657318.png)

![4-[(E)-(Quinolin-8-ylhydrazinylidene)methyl]benzene-1,3-diol](/img/structure/B1657319.png)

![(E)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-3-(3-phenylmethoxyphenyl)prop-2-enenitrile](/img/structure/B1657322.png)

![6-methyl-N-[(Z)-1-pyridin-2-ylethylideneamino]-5H-[1,2,4]triazino[5,6-b]indol-3-amine](/img/structure/B1657323.png)

![N-(3,5-Dioxospiro[4-azatricyclo[5.2.1.02,6]dec-8-ene-10,1'-cyclopropane]-4-yl)pyridine-4-carboxamide](/img/structure/B1657328.png)

![(4Z)-2-(4-bromophenyl)-4-[[2-(4-chlorophenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]methylidene]-5-methylpyrazol-3-one](/img/structure/B1657329.png)

![1',3'-Dihydroxyspiro[2,5-dihydro-[1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine-6,2'-indene]-3-thione](/img/structure/B1657330.png)